An In-depth Technical Guide to 2-Aminobenzhydrazide: Chemical Structure, Properties, and Synthetic Applications
An In-depth Technical Guide to 2-Aminobenzhydrazide: Chemical Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminobenzhydrazide, a versatile bifunctional molecule, serves as a pivotal building block in synthetic organic and medicinal chemistry. Its unique structure, incorporating both a nucleophilic hydrazine moiety and an aromatic amine, allows for the construction of a diverse array of heterocyclic compounds with significant pharmacological potential. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key synthetic applications of 2-Aminobenzhydrazide. Detailed experimental protocols for its synthesis and its utilization in the formation of hydrazones and quinazolines are presented. While 2-Aminobenzhydrazide itself is not extensively documented as a direct modulator of signaling pathways, this guide will briefly touch upon the biological activities of its derivatives, highlighting its importance as a scaffold in the design of novel therapeutic agents.
Chemical Structure and Identification
2-Aminobenzhydrazide, also known as anthranilohydrazide, is an organic compound featuring a benzene ring substituted with an amino group and a hydrazide group at positions 2 and 1, respectively.
Chemical Structure:
Table 1: Chemical Identifiers for 2-Aminobenzhydrazide
| Identifier | Value |
| IUPAC Name | 2-aminobenzohydrazide |
| CAS Number | 1904-58-1[1][2] |
| Molecular Formula | C₇H₉N₃O[2][3] |
| Molecular Weight | 151.17 g/mol [1][3] |
| InChI Key | GRWMSCBKWMQPON-UHFFFAOYSA-N[1][2] |
| SMILES | C1=CC=C(C(=C1)C(=O)NN)N |
| Synonyms | o-Aminobenzhydrazide, Anthranilic acid hydrazide, 2-Aminobenzoylhydrazine[2][3] |
Physicochemical Properties
The physical and chemical properties of 2-Aminobenzhydrazide are crucial for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Properties of 2-Aminobenzhydrazide
| Property | Value | Reference |
| Appearance | Off-white to light brown crystalline powder | [3] |
| Melting Point | 121-125 °C | [1] |
| Boiling Point | 273.17 °C (rough estimate) | [4] |
| Solubility | Soluble in ethanol. | |
| XLogP3 | -0.2 | [3] |
| Topological Polar Surface Area | 81.1 Ų | [3] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Synthesis of 2-Aminobenzhydrazide
2-Aminobenzhydrazide can be synthesized through several routes, with the most common starting materials being isatoic anhydride or methyl anthranilate.
Experimental Protocol: Synthesis from Isatoic Anhydride
This method involves the reaction of isatoic anhydride with hydrazine.
Reaction Scheme:
Caption: Synthesis of 2-Aminobenzhydrazide from Isatoic Anhydride.
Detailed Methodology:
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A mixture of isatoic anhydride (1 g, 6.13 mmol) and hydrazine hydrate (a slight molar excess) in ethanol (60 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
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The reaction mixture is heated under reflux for 2 hours.
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The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
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The resulting solid is collected by filtration, washed with cold ethanol, and air-dried to yield 2-Aminobenzhydrazide.
Experimental Protocol: Synthesis from Methyl Anthranilate
This is another common method for the preparation of 2-Aminobenzhydrazide.
Reaction Scheme:
Caption: Synthesis of 2-Aminobenzhydrazide from Methyl Anthranilate.
Detailed Methodology:
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In a round-bottom flask fitted with a reflux condenser, dissolve methyl anthranilate (10 g) in methanol (25 mL).
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Add hydrazine hydrate (10 mL) to the solution.
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The reaction mixture is heated under reflux for 6 hours.
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After the reflux period, the excess solvent and unreacted hydrazine hydrate are removed by evaporation under reduced pressure.
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The crude product is then recrystallized from methanol to yield pure 2-Aminobenzhydrazide.
Chemical Reactivity and Applications in Synthesis
2-Aminobenzhydrazide is a valuable synthon for a variety of heterocyclic compounds due to the presence of two reactive functional groups. A notable application is in the synthesis of hydrazones and quinazolines through condensation reactions with carbonyl compounds.
Synthesis of Hydrazones from Aldehydes
Reaction Scheme:
Caption: Synthesis of Hydrazones from 2-Aminobenzhydrazide and Aldehydes.
Detailed Methodology:
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A mixture of 2-Aminobenzhydrazide (1 mmol), the desired aldehyde (1 mmol), and a catalytic amount of iodine is prepared in absolute ethanol (20 mL) in a round-bottom flask.
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The mixture is refluxed for a duration determined by monitoring the reaction's completion via TLC.
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Upon completion, the reaction mixture is cooled, and the precipitated hydrazone derivative is collected by filtration.
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The product is washed with cold ethanol and can be further purified by recrystallization.
Synthesis of Spiro-Quinazolines from Ketones
Reaction Scheme:
Caption: Synthesis of Spiro-Quinazolines from 2-Aminobenzhydrazide and Ketones.
Detailed Methodology:
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In a round-bottom flask, a mixture of 2-Aminobenzhydrazide (151 mg, 1 mmol), a ketone such as N-benzylpiperidone (189 mg, 1 mmol), and a catalytic amount of iodine in ethanol (20 mL) is prepared.
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The reaction mixture is refluxed for 6 hours.
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As the reaction proceeds, a precipitate of the spiro-quinazoline derivative forms.
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After completion of the reaction (monitored by TLC), the precipitate is filtered off, washed, and recrystallized from a suitable solvent like DMF/EtOH to yield the pure product.
Role in Drug Development and Signaling Pathways
While 2-Aminobenzhydrazide is a cornerstone for the synthesis of various heterocyclic compounds with diverse biological activities, there is limited direct evidence of its role in modulating specific cellular signaling pathways. The primary significance of 2-Aminobenzhydrazide in drug development lies in its utility as a versatile scaffold.
Derivatives of 2-Aminobenzhydrazide, particularly quinazolines and hydrazones, have been extensively investigated for their therapeutic potential. These derivatives have been reported to exhibit a wide range of pharmacological activities, including:
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Anticancer Activity: Many quinazoline derivatives synthesized from 2-Aminobenzhydrazide have shown potent anticancer properties.
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Enzyme Inhibition: Certain 2-(benzamido) benzohydrazide derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in the treatment of Alzheimer's disease.
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Antimicrobial and Antifungal Activity: Various heterocyclic compounds derived from 2-Aminobenzhydrazide have demonstrated significant antibacterial and antifungal properties.
The mechanism of action of these derivatives often involves interaction with specific biological targets, thereby modulating signaling pathways implicated in disease progression. For instance, some derivatives may inhibit protein kinases involved in cancer cell proliferation or enzymes crucial for the survival of microbial pathogens.
It is important to note that the biological activity is a property of the final, more complex molecules rather than the 2-Aminobenzhydrazide starting material itself. Future research may yet uncover direct biological targets or signaling pathway interactions of 2-Aminobenzhydrazide.
Conclusion
2-Aminobenzhydrazide is a fundamentally important molecule in synthetic and medicinal chemistry. Its straightforward synthesis and the dual reactivity of its amino and hydrazide functional groups make it an invaluable precursor for a wide range of heterocyclic compounds. The comprehensive data and detailed experimental protocols provided in this guide are intended to support researchers and drug development professionals in harnessing the full potential of this versatile chemical entity for the discovery and development of novel therapeutic agents. While its direct role in signaling pathways remains an area for further investigation, its established importance as a foundational scaffold for pharmacologically active molecules is undisputed.
References
- 1. CN103172529A - Synthesis method of methyl 3,5-dibromo-2-aminobenzoate - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel 2-aminobenzimidazole-based compound Jzu 17 exhibits anti-angiogenesis effects by targeting VEGFR-2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
